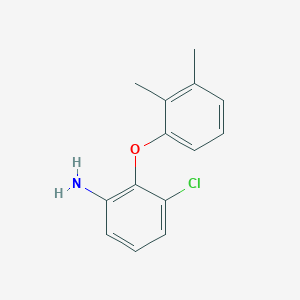

3-Chloro-2-(2,3-dimethylphenoxy)aniline

Description

3-Chloro-2-(2,3-dimethylphenoxy)aniline is an aromatic amine featuring a chlorine substituent at the 3-position and a 2,3-dimethylphenoxy group at the 2-position of the aniline ring. The compound’s reactivity and properties are influenced by the electron-donating methyl groups on the phenoxy ring and the electron-withdrawing chlorine atom, which modulate its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name |

3-chloro-2-(2,3-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-5-3-8-13(10(9)2)17-14-11(15)6-4-7-12(14)16/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMSDHHHJQPWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C=CC=C2Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,3-dimethylphenoxy)aniline typically involves the reaction of 2,3-dimethylphenol with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,3-dimethylphenoxy)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines or other reduced forms.

Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

3-Chloro-2-(2,3-dimethylphenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,3-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

a. 3-Chloro-4-(2,3-dimethylphenoxy)aniline (CAS: 893754-18-2)

- Structure: Chlorine at position 3, 2,3-dimethylphenoxy at position 3.

- Key Differences: The shifted phenoxy group alters steric and electronic interactions. This positional isomer may exhibit distinct reactivity in electrophilic substitution reactions due to proximity effects.

- Applications : Used as a pharmaceutical intermediate (e.g., anticonvulsant drug precursors) .

b. 4-(2,3-Dimethylphenoxy)aniline

Functional Group Replacements

a. 3-Chloro-2-(2,2-difluoroethoxy)aniline (CAS: 1552773-85-9)

- Structure: Difluoroethoxy group replaces dimethylphenoxy.

- Molecular Weight: 207.60 g/mol (vs. ~264.67 for dimethylphenoxy analog).

- Properties : Fluorine atoms increase electronegativity, enhancing metabolic stability and lipophilicity, making it suitable for medicinal chemistry applications .

b. 3-Chloro-2-(methylsulfanyl)aniline (CAS: 19284-91-4)

Extended Aromatic Systems

a. 3-Chloro-2-(naphthalen-1-ylmethoxy)aniline (CAS: 946714-54-1)

- Structure: Naphthylmethoxy group replaces dimethylphenoxy.

- Molecular Weight : 283.70 g/mol.

- Applications include materials science and specialty polymers .

b. 3-Chloro-2-(phenethyloxy)aniline (CAS: 946714-51-8)

Molecular Weight and Solubility

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Features |

|---|---|---|---|---|

| 3-Chloro-2-(2,3-dimethylphenoxy)aniline* | C₁₄H₁₄ClNO | ~264.67 | ~3.5 | Moderate lipophilicity, steric bulk |

| 3-Chloro-4-(2,3-dimethylphenoxy)aniline | C₁₄H₁₄ClNO | 264.67 | 3.8 | Positional isomer, higher reactivity |

| 4-(2,3-Dimethylphenoxy)aniline | C₁₄H₁₅NO | 247.72 | 2.9 | Improved solubility, no chlorine |

| 3-Chloro-2-(2,2-difluoroethoxy)aniline | C₈H₈ClF₂NO | 207.60 | 2.1 | Fluorinated, enhanced stability |

*Estimated based on analogs .

Biological Activity

3-Chloro-2-(2,3-dimethylphenoxy)aniline is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of anilines, characterized by the presence of a chloro substituent and a dimethylphenoxy group. The chemical structure can be represented as follows:

This structure facilitates interactions with various biological targets, enhancing its pharmacological potential.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Study Findings : A study evaluated various aniline derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 32 µg/mL, indicating significant antimicrobial potential .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 8 | Moderate |

| Control (Streptomycin) | 0.5 | Strong |

2. Anticancer Activity

The anticancer potential of anilines has been widely studied. Specifically, derivatives of this compound have shown promise in inhibiting cancer cell proliferation:

- Case Study : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| AMJ Breast Cancer | 10 | Apoptosis induction |

| MCF-7 Breast Cancer | 15 | Cell cycle arrest |

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound are also noteworthy. Research has demonstrated its ability to inhibit pro-inflammatory cytokines:

- Experimental Results : In a murine model of inflammation, treatment with this compound significantly reduced levels of TNF-alpha and IL-6 by approximately 50% compared to untreated controls .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 100 |

| IL-6 | 150 | 75 |

Structure-Activity Relationship (SAR)

The biological activity of anilines is often influenced by their structural features. For this compound:

Q & A

Q. What are the key synthetic routes for 3-Chloro-2-(2,3-dimethylphenoxy)aniline, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann coupling. For example:

- Step 1: Prepare the phenoxy intermediate by reacting 2,3-dimethylphenol with a halogenated nitrobenzene derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

- Optimization: Reaction yields depend on the electron-withdrawing effect of substituents. Chlorination at the 3-position enhances NAS reactivity. Solvent polarity and temperature (e.g., reflux in ethanol vs. DMF) significantly influence regioselectivity and byproduct formation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton splitting for chloro and dimethylphenoxy groups).

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (C₁₄H₁₃ClN₂O, expected ~260.07 g/mol) and fragmentation patterns.

- X-ray Crystallography: Resolves crystal packing and bond angles, often refined using SHELX software .

- HPLC-PDA: Purity assessment (>98%) and detection of trace impurities .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction mechanisms for halogenation or coupling steps?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated substrates to distinguish between radical (e.g., KIE ~1) and polar mechanisms (KIE >2) .

- Computational Modeling: Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., NAS vs. electrophilic substitution).

- In Situ Monitoring: ReactIR or NMR tracks intermediate formation under varying conditions (e.g., temperature, solvent) to validate mechanistic hypotheses .

Q. What strategies improve regioselectivity in the synthesis of derivatives for agrochemical applications?

Methodological Answer:

- Directed Ortho-Metalation: Use directing groups (e.g., amides) to position substituents before functionalization.

- Cross-Coupling Catalysis: Suzuki-Miyaura or Buchwald-Hartwig reactions introduce heteroaromatic groups at specific sites .

- Structure-Activity Relationship (SAR): Systematic substitution at the aniline or phenoxy ring identifies pharmacophores for pesticidal activity (e.g., pyrimidinamine derivatives in agrochemicals) .

Q. How can crystallization challenges (e.g., polymorphism) be resolved during purification?

Methodological Answer:

- Solvent Screening: Test binary mixtures (e.g., ethanol/water) to favor a single polymorph.

- Seeding: Introduce pre-characterized crystals to control nucleation.

- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies stable polymorphs by melting point transitions .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to reconcile?

Methodological Answer:

- pH-Dependent Stability Studies: Monitor degradation via HPLC at pH 2–7 (simulated gastric/soil conditions).

- Degradation Product Identification: LC-MS/MS identifies hydrolyzed byproducts (e.g., cleavage of the phenoxy-aniline bond).

- Environmental Factors: Light and oxygen accelerate decomposition; use amber vials and inert atmospheres for storage .

Comparative Synthesis Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.